

Application Notes and Protocols: N-Formylglycyl-D-leucine for Immunology Research

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Compound of Interest

Compound Name: *N-Formylglycyl-D-leucine*

Cat. No.: B15449092

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Introduction

N-Formylglycyl-D-leucine is a synthetic dipeptide with potential applications in immunology research, particularly in the study of innate immunity and inflammation. As a small N-formylated peptide, it is predicted to function as an agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors that play a critical role in host defense by recognizing bacterial and mitochondrial-derived formylated peptides.[1][2] The incorporation of a D-leucine residue may confer increased stability against enzymatic degradation, making it a valuable tool for in vitro and in vivo studies.

FPRs are primarily expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, and are involved in mediating chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2][3] By activating these receptors, **N-Formylglycyl-D-leucine** can be used to investigate the signaling pathways that govern inflammatory responses and to screen for potential modulators of these pathways.

This document provides detailed application notes, experimental protocols, and hypothetical data to guide the use of **N-Formylglycyl-D-leucine** in immunology research.

Potential Applications

- Chemotaxis Assays: Studying the migration of neutrophils, monocytes, and other immune cells towards a chemical gradient.
- Calcium Mobilization Assays: Investigating the intracellular signaling events following FPR activation.
- Degranulation Assays: Measuring the release of enzymes and other effector molecules from immune cells.
- ROS Production Assays: Quantifying the oxidative burst in phagocytes.
- Receptor Binding Assays: Characterizing the affinity and selectivity of **N-Formylglycyl-D-leucine** for different FPR subtypes.
- Screening for FPR Antagonists: Identifying novel compounds that block FPR-mediated inflammation.

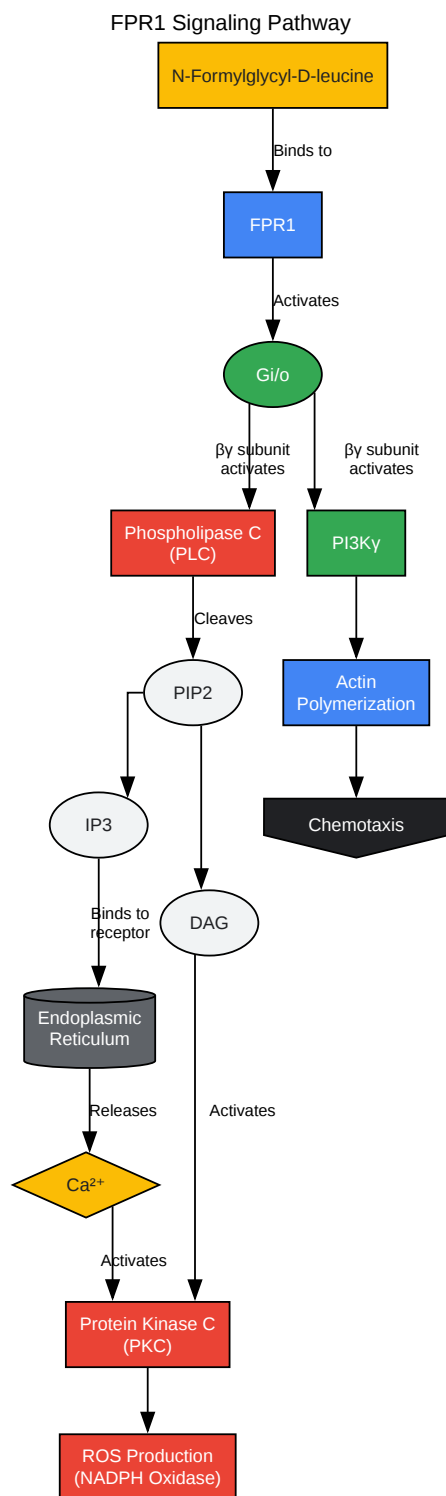
Data Presentation

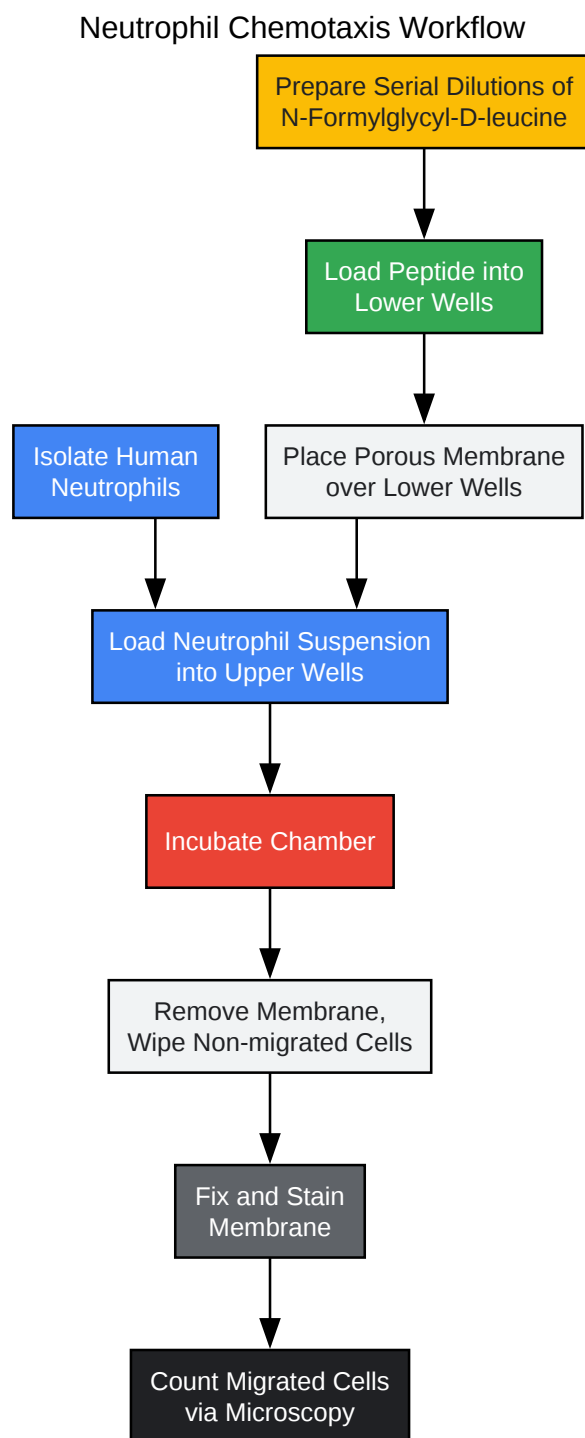
The following table summarizes hypothetical quantitative data for **N-Formylglycyl-D-leucine** in various immunological assays. These values are provided for illustrative purposes and should be determined experimentally for each specific application.

Parameter	Value (Hypothetical)	Assay Type	Cell Type
EC50 (Chemotaxis)	5 nM	Boyden Chamber Assay	Human Neutrophils
EC50 (Calcium Flux)	10 nM	Fluo-4 AM Calcium Assay	HL-60 Cells
EC50 (ROS Production)	25 nM	DHR 123 Assay	Human Monocytes
Ki (FPR1 Binding)	2 nM	Radioligand Binding Assay	FPR1-expressing CHO cells
Ki (FPR2 Binding)	50 nM	Radioligand Binding Assay	FPR2-expressing CHO cells

Signaling Pathway

Activation of Formyl Peptide Receptor 1 (FPR1) by **N-Formylglycyl-D-leucine** is anticipated to initiate a signaling cascade characteristic of G protein-coupled receptors. This pathway is crucial for mediating the chemotactic and pro-inflammatory functions of phagocytic leukocytes.





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